molecular formula C11H11N3O2S B2646407 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone CAS No. 332169-82-1

1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone

Cat. No.: B2646407
CAS No.: 332169-82-1
M. Wt: 249.29
InChI Key: UAGDMDMGLFBFPG-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone is an organic compound that features a methoxyphenyl group and a triazolylsulfanyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 1H-1,2,4-triazole-5-thiol.

    Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a condensation reaction with a suitable reagent to form an intermediate compound.

    Coupling Reaction: The intermediate is then reacted with 1H-1,2,4-triazole-5-thiol under specific conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure to ensure high yield and purity.

    Purification: Techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

    Materials Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and the methoxyphenyl group play crucial roles in binding to these targets, leading to the desired biological or chemical effects. The exact pathways and interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxyphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)ethanone: Similar structure but with a different triazole ring.

    1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanone: Variation in the position of the triazole ring attachment.

Uniqueness

1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-16-9-4-2-8(3-5-9)10(15)6-17-11-12-7-13-14-11/h2-5,7H,6H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGDMDMGLFBFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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